molecular formula C17H12N4OS B6581406 N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1239692-76-2

N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B6581406
CAS RN: 1239692-76-2
M. Wt: 320.4 g/mol
InChI Key: ISKWUDNTGGMLIZ-UHFFFAOYSA-N
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Description

N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (NQTPC) is a novel synthetic compound with a variety of potential applications in scientific research. NQTPC is an aromatic heterocyclic compound, containing a quinoline ring, a thiophene ring, and a pyrazole ring. This compound has been studied for its potential use in a variety of biomedical applications, including as a potential therapeutic agent, as a potential diagnostic agent, and as a potential tool for studying biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is known that N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide binds to certain receptors in the body, such as the G protein-coupled receptor (GPCR) family. It is thought that this binding leads to an activation of certain signaling pathways, which leads to the observed physiological and biochemical effects.
Biochemical and Physiological Effects
N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has been studied for its potential use in a variety of biomedical applications. Studies have shown that N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to have anti-apoptotic and anti-proliferative effects, as well as modulating the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and its cost is relatively low. It is also stable and has a relatively long shelf life. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not yet fully understood, and it has not yet been studied in detail in vivo.

Future Directions

There are a number of potential future directions for the study of N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. These include further studies on its mechanism of action and its potential use in the treatment of various diseases. Additionally, further studies could be done on its potential use as a diagnostic agent, as well as its potential use in the study of biochemical and physiological processes. Further studies could also be done on its potential use in drug metabolism and drug interactions. Finally, further studies could be done on its potential use in the synthesis of other compounds.

Synthesis Methods

N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can be synthesized through a variety of methods, including the use of a Suzuki coupling reaction. This method involves the reaction of an arylboronic acid, a quinoline, and a thiophene in the presence of a palladium catalyst. This reaction results in the formation of N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. Other methods of synthesis have also been reported, such as the use of a Heck coupling reaction.

Scientific Research Applications

N-(quinolin-5-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been studied as a potential tool for studying biochemical and physiological processes, such as cell signaling pathways and drug metabolism. It has also been studied as a potential therapeutic agent, with studies examining its potential use in the treatment of cancer, inflammation, and other diseases. It has also been studied as a potential diagnostic agent, with studies examining its potential use in the detection of certain diseases.

properties

IUPAC Name

N-quinolin-5-yl-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-17(15-10-14(20-21-15)16-7-3-9-23-16)19-13-6-1-5-12-11(13)4-2-8-18-12/h1-10H,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKWUDNTGGMLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-quinolin-5-yl-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

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